molecular formula C5H11ClN2O B13913497 (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride

(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride

Cat. No.: B13913497
M. Wt: 150.61 g/mol
InChI Key: GLAOENONWBDUPS-PGMHMLKASA-N
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Description

(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a hydrochloride salt form of (4R)-4-(methylamino)pyrrolidin-2-one, which is a derivative of pyrrolidinone. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride typically involves the reaction of (4R)-4-(methylamino)pyrrolidin-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:

  • Dissolution of (4R)-4-(methylamino)pyrrolidin-2-one in an appropriate solvent.
  • Addition of hydrochloric acid to the solution.
  • Stirring the reaction mixture at a specific temperature and time to allow the formation of the hydrochloride salt.
  • Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process includes:

  • Bulk synthesis of (4R)-4-(methylamino)pyrrolidin-2-one.
  • Conversion to the hydrochloride salt using hydrochloric acid.
  • Purification and quality control to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(methylamino)pyrrolidin-2-one: The parent compound without the hydrochloride salt.

    (4R)-4-(ethylamino)pyrrolidin-2-one: A similar compound with an ethylamino group instead of a methylamino group.

    (4R)-4-(dimethylamino)pyrrolidin-2-one: A derivative with a dimethylamino group.

Uniqueness

(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

(4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-6-4-2-5(8)7-3-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

GLAOENONWBDUPS-PGMHMLKASA-N

Isomeric SMILES

CN[C@@H]1CC(=O)NC1.Cl

Canonical SMILES

CNC1CC(=O)NC1.Cl

Origin of Product

United States

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